molecular formula C20H17Cl3N2O6 B15191521 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate CAS No. 83337-98-8

3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate

Cat. No.: B15191521
CAS No.: 83337-98-8
M. Wt: 487.7 g/mol
InChI Key: QRRSCIXOIJMTGG-UHFFFAOYSA-N
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Description

3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a complex organic compound that features a combination of chlorinated phenyl groups, an imidazole ring, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenoxy and dichlorophenyl intermediates, followed by their coupling with an imidazole derivative. The final step involves the formation of the oxalate salt.

  • Step 1: Preparation of Chlorophenoxy Intermediate

    • React m-chlorophenol with an appropriate alkylating agent under basic conditions to form m-chlorophenoxyalkane.
    • Reaction conditions: Base (e.g., NaOH), solvent (e.g., ethanol), temperature (e.g., reflux).
  • Step 2: Preparation of Dichlorophenyl Intermediate

    • React 2,4-dichlorophenylamine with a suitable halogenated compound to form 2,4-dichlorophenylalkane.
    • Reaction conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (e.g., 80°C).
  • Step 3: Coupling with Imidazole Derivative

    • Couple the chlorophenoxy and dichlorophenyl intermediates with an imidazole derivative using a coupling agent (e.g., EDCI) to form the desired product.
    • Reaction conditions: Coupling agent (e.g., EDCI), solvent (e.g., DCM), temperature (e.g., room temperature).
  • Step 4: Formation of Oxalate Salt

    • React the final product with oxalic acid to form the oxalate salt.
    • Reaction conditions: Oxalic acid, solvent (e.g., ethanol), temperature (e.g., room temperature).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group of the propanol moiety.

    Reduction: Reduction reactions could target the imidazole ring or the chlorinated phenyl groups.

    Substitution: The chlorinated phenyl groups may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 under mild conditions.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine

  • Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
  • Studied for its potential use in treating diseases such as infections or cancer.

Industry

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorinated phenyl groups and imidazole ring may play a crucial role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    Clotrimazole: An antifungal agent with a similar imidazole ring structure.

    Ketoconazole: Another antifungal agent with structural similarities.

    Miconazole: Shares the imidazole ring and is used as an antifungal agent.

Uniqueness

3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is unique due to the specific arrangement of its chlorinated phenyl groups and the presence of the oxalate salt, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

83337-98-8

Molecular Formula

C20H17Cl3N2O6

Molecular Weight

487.7 g/mol

IUPAC Name

1-(3-chlorophenoxy)-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol;oxalic acid

InChI

InChI=1S/C18H15Cl3N2O2.C2H2O4/c19-13-2-1-3-15(8-13)25-11-18(24,10-23-7-6-22-12-23)16-5-4-14(20)9-17(16)21;3-1(4)2(5)6/h1-9,12,24H,10-11H2;(H,3,4)(H,5,6)

InChI Key

QRRSCIXOIJMTGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O

Origin of Product

United States

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